molecular formula C3H11NO2 B131674 Trimethylamine N-oxide dihydrate CAS No. 62637-93-8

Trimethylamine N-oxide dihydrate

Cat. No.: B131674
CAS No.: 62637-93-8
M. Wt: 93.13 g/mol
InChI Key: GYFWCKUYWWTXCE-UHFFFAOYSA-N
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Description

Trimethylamine N-oxide dihydrate is an organic compound with the formula (CH₃)₃NO·2H₂O. It belongs to the class of amine oxides and is typically encountered as a dihydrate. This compound is a colorless, water-soluble solid and is found naturally in the tissues of marine crustaceans and fish, where it helps to stabilize proteins under high-pressure conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylamine N-oxide dihydrate can be synthesized from trimethylamine by treatment with hydrogen peroxide. The reaction is typically carried out in an aqueous medium at room temperature, resulting in the formation of the dihydrate form .

Industrial Production Methods

Industrial production of this compound involves the oxidation of trimethylamine using hydrogen peroxide. The process is optimized to ensure high yield and purity, often involving purification steps such as crystallization to obtain the dihydrate form .

Chemical Reactions Analysis

Types of Reactions

Trimethylamine N-oxide dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Trimethylamine N-oxide dihydrate stabilizes proteins by interacting with water molecules, which helps to maintain the protein structure under high-pressure conditions. It also activates the ROS/NLRP3 inflammasome, inducing inflammation, and accelerates fibroblast-myofibroblast differentiation by activating the TGF-β/smad2 signaling pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethylamine N-oxide dihydrate is unique due to its ability to stabilize proteins under extreme conditions, which is not commonly observed in other similar compounds. Its role in marine biology and potential implications in human health further distinguish it from other amine oxides .

Biological Activity

Trimethylamine N-oxide dihydrate (TMAO) is a quaternary amine compound that has garnered attention for its diverse biological activities. Primarily known as a product of gut microbiota metabolism, TMAO is implicated in various physiological processes, including protein stabilization and cardiovascular health. This article delves into the biological activity of TMAO, supported by data tables, case studies, and research findings.

TMAO has the chemical formula  CH3 3NO\text{ CH}_3\text{ }_3\text{NO} and a molecular weight of 75.1 Da. It is typically encountered as a dihydrate, which is a colorless, odorless solid that is soluble in water and other polar solvents but insoluble in non-polar solvents like diethyl ether and benzene .

1. Protein Stabilization

TMAO acts as an osmolyte, stabilizing protein structures against denaturation. Its mechanism involves preferential hydration, where TMAO interacts favorably with water molecules, thereby enhancing the solubility and stability of proteins under stress conditions such as high temperature or extreme salinity .

Table 1: Comparison of Osmolytes

OsmolyteEffect on Protein Stability
TMAOStabilizes
UreaDestabilizes

2. Role in Cardiovascular Health

Recent studies have linked elevated plasma levels of TMAO to an increased risk of atherosclerosis (AS). TMAO is produced from dietary components like choline and L-carnitine through gut microbiota activity. It has been shown to promote endothelial inflammation, contributing to the pathogenesis of AS .

Case Study: TMAO and Atherosclerosis
A study involving patients with varying levels of TMAO demonstrated that higher concentrations were associated with greater arterial plaque buildup and inflammatory markers. This suggests a potential role for TMAO as a biomarker for cardiovascular disease risk .

2. Inflammatory Response

TMAO influences inflammatory pathways by promoting the activation of the NLRP3 inflammasome, which plays a crucial role in innate immunity and inflammation. This activation can lead to increased production of pro-inflammatory cytokines, exacerbating conditions like AS .

1. Impact on Gut Microbiota

Research indicates that gut dysbiosis can lead to elevated levels of TMAO, establishing a direct link between microbial composition and cardiovascular health. Studies involving germ-free mice showed that these animals had significantly lower levels of TMAO compared to their conventional counterparts, highlighting the role of gut flora in its production .

2. Therapeutic Potential

Given its association with cardiovascular diseases, targeting TMAO synthesis or its effects may offer new therapeutic avenues. Strategies could include dietary modifications to reduce choline intake or the use of probiotics to alter gut microbiota composition favorably .

Properties

CAS No.

62637-93-8

Molecular Formula

C3H11NO2

Molecular Weight

93.13 g/mol

IUPAC Name

N,N-dimethylmethanamine oxide;hydrate

InChI

InChI=1S/C3H9NO.H2O/c1-4(2,3)5;/h1-3H3;1H2

InChI Key

GYFWCKUYWWTXCE-UHFFFAOYSA-N

SMILES

C[N+](C)(C)[O-].O.O

Canonical SMILES

C[N+](C)(C)[O-].O

Key on ui other cas no.

62637-93-8

physical_description

Colourless to yellow solid;  Odourless

Pictograms

Irritant

solubility

Soluble in water
Soluble (in ethanol)

Synonyms

N,N-Dimethylmethanamine N-Oxide Dihydrate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethylamine N-oxide dihydrate
Reactant of Route 2
Trimethylamine N-oxide dihydrate
Reactant of Route 3
Trimethylamine N-oxide dihydrate
Reactant of Route 4
Reactant of Route 4
Trimethylamine N-oxide dihydrate
Reactant of Route 5
Trimethylamine N-oxide dihydrate
Reactant of Route 6
Trimethylamine N-oxide dihydrate

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